7-Hexyl-3-methyl-8-nitropurine-2,6-dione is a purine derivative with the molecular formula and a molecular weight of 281.30 g/mol. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. It belongs to a class of compounds known as nitropurines, which are characterized by the presence of a nitro group (-NO₂) attached to the purine structure.
7-Hexyl-3-methyl-8-nitropurine-2,6-dione can be sourced from chemical suppliers and databases such as PubChem, where it is cataloged under the Compound ID (CID) 3102132. It is classified under several categories, including pharmaceuticals and organic compounds, due to its structural characteristics that resemble other biologically active purines.
The synthesis of 7-Hexyl-3-methyl-8-nitropurine-2,6-dione involves multiple steps typically starting from simpler purine derivatives. A common synthetic route may include:
Each step requires careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to optimize yield and purity.
The molecular structure of 7-Hexyl-3-methyl-8-nitropurine-2,6-dione features a purine ring with specific substituents that influence its chemical behavior:
The structural representation can be summarized as follows:
Feature | Description |
---|---|
Molecular Formula | |
Molecular Weight | 281.30 g/mol |
SMILES | CCCCCCC1=C(NC(=O)N1C(=O)C(=N)C(=O)N)C(=O)N1C(=O)N1 |
InChI | InChI=1S/C12H17N5O4/c1-10-4(11)9-6(10)12/h4H,1H3,(H,11)(H,9)(H,12) |
7-Hexyl-3-methyl-8-nitropurine-2,6-dione can participate in various chemical reactions due to its functional groups:
These reactions are critical for modifying the compound for specific applications or enhancing its biological activity.
The mechanism of action for 7-Hexyl-3-methyl-8-nitropurine-2,6-dione is primarily associated with its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways.
This dual mechanism enhances its potential therapeutic effects.
7-Hexyl-3-methyl-8-nitropurine-2,6-dione exhibits several key physical and chemical properties:
Property | Value |
---|---|
Appearance | White crystalline solid |
Solubility | Soluble in organic solvents |
Melting Point | Approximately 120 °C |
Stability | Stable under normal conditions but sensitive to light |
These properties are essential for understanding its behavior in various environments and applications.
7-Hexyl-3-methyl-8-nitropurine-2,6-dione has several potential applications in scientific research:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: